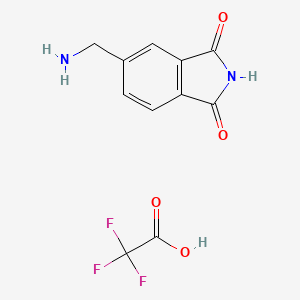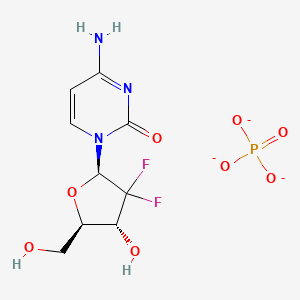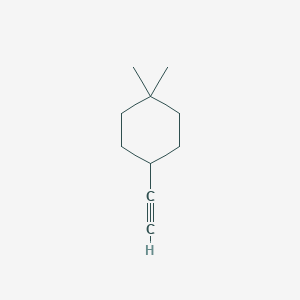
4-Ethynyl-1,1-dimethylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynyl-1,1-dimethylcyclohexane is an organic compound with the molecular formula C10H16. It features a six-membered cyclohexane ring substituted with an ethynyl group (C≡C) and two methyl groups (CH3) at the 1-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-1,1-dimethylcyclohexane can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product. Here is a typical synthetic route:
Step 1: Cyclohexanone is reacted with methylmagnesium bromide in diethyl ether to form 1-methylcyclohexanol.
Step 2: 1-methylcyclohexanol is treated with lithium aluminum hydride in diethyl ether to reduce the ketone group to a secondary alcohol, forming 1-methylcyclohexanol.
Step 3: The secondary alcohol is then dehydrated using acetylene and sodium hydroxide to form 4-methyl-1,1-dimethylcyclohexene.
Step 4: The alkyne group is introduced by reacting 4-methyl-1,1-dimethylcyclohexene with hydrochloric acid and acetylene to form 4-ethynyl-1,1-dimethylcyclohexene.
Step 5: The final step involves hydrogenation of the triple bond using palladium on carbon as a catalyst in ethanol to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions: 4-Ethynyl-1,1-dimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the cyclohexane ring or the ethynyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst can be used for hydrogenation.
Substitution: Halogens (e.g., Br2, Cl2) or organometallic reagents (e.g., Grignard reagents) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or organometallic derivatives.
科学研究应用
4-Ethynyl-1,1-dimethylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of ethynyl-substituted compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 4-ethynyl-1,1-dimethylcyclohexane depends on its specific application. In general, the ethynyl group can participate in various chemical reactions, influencing the reactivity and properties of the compound. The molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or chemical synthesis.
相似化合物的比较
1,1-Dimethylcyclohexane: Lacks the ethynyl group, resulting in different reactivity and properties.
4-Methyl-1,1-dimethylcyclohexane: Similar structure but without the ethynyl group, leading to different chemical behavior.
Cyclohexane derivatives: Various substituted cyclohexanes with different functional groups can be compared based on their reactivity and applications
Uniqueness: 4-Ethynyl-1,1-dimethylcyclohexane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential applications in various fields. The combination of the cyclohexane ring with the ethynyl and methyl groups makes it a valuable compound for research and industrial purposes.
属性
分子式 |
C10H16 |
|---|---|
分子量 |
136.23 g/mol |
IUPAC 名称 |
4-ethynyl-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C10H16/c1-4-9-5-7-10(2,3)8-6-9/h1,9H,5-8H2,2-3H3 |
InChI 键 |
CGQORTFTCGPFPL-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)C#C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


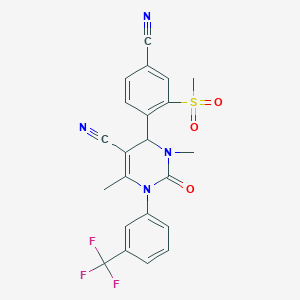

![1,1,1b,2-tetramethyl-1aH,2H,3H,6aH-cyclopropa[a]indene-4,6-dione](/img/structure/B12309446.png)

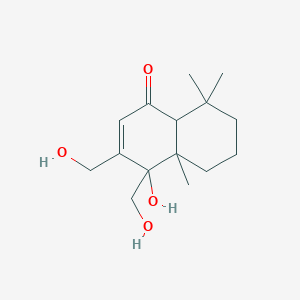



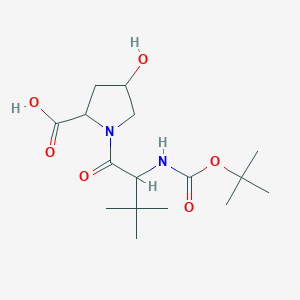
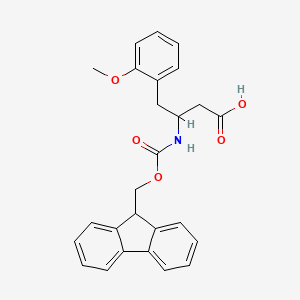
![3-{[(Tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid](/img/structure/B12309501.png)
![4-{[(3,3-Dimethylbutan-2-yl)(methyl)amino]methyl}aniline](/img/structure/B12309505.png)
